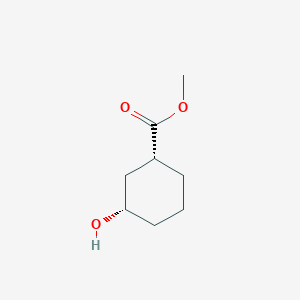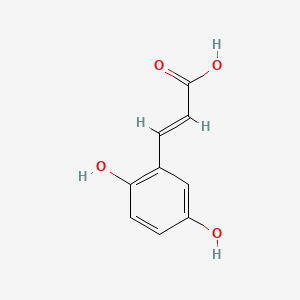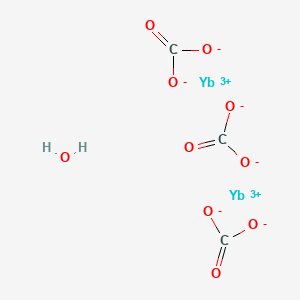
Ferrozine mono-sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ferrozine mono-sodium salt hydrate involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with sulfonic acid groups. The reaction typically occurs under controlled conditions to ensure the proper formation of the disulfonic acid groups and the subsequent hydration with sodium ions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is then purified and crystallized to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Ferrozine mono-sodium salt hydrate primarily undergoes complexation reactions with metal ions, particularly ferrous iron (Fe²⁺). It can also participate in redox reactions where it acts as a ligand, stabilizing the metal ion in a specific oxidation state .
Common Reagents and Conditions: The most common reagent used with this compound is ferrous iron (Fe²⁺). The reaction typically occurs in aqueous solutions at a neutral to slightly acidic pH. The presence of reducing agents such as ascorbic acid can enhance the reaction by maintaining the iron in its ferrous state .
Major Products Formed: The primary product formed from the reaction of this compound with ferrous iron is a magenta-colored complex. This complex is highly stable and can be quantified using spectrophotometric methods, making it useful for the determination of iron concentrations in various samples .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Ferrozine mono-sodium salt hydrate is used as a reagent for the colorimetric determination of iron. It is employed in various analytical techniques to measure iron concentrations in environmental, biological, and industrial samples .
Biology: In biological research, this compound is used to study iron metabolism and transport. It helps in quantifying iron levels in biological fluids and tissues, providing insights into iron homeostasis and related disorders .
Medicine: In medicine, this compound is used in diagnostic assays to measure iron levels in blood and other clinical samples. It aids in the diagnosis and monitoring of conditions such as anemia and iron overload disorders .
Industry: In industrial applications, this compound is used for monitoring iron concentrations in water treatment processes, corrosion studies, and quality control of iron-containing products .
Wirkmechanismus
The mechanism of action of Ferrozine mono-sodium salt hydrate involves the formation of a stable complex with ferrous iron (Fe²⁺). The compound acts as a ligand, coordinating with the iron ion through its nitrogen and oxygen atoms. This complexation stabilizes the iron in its ferrous state and produces a characteristic magenta color, which can be measured spectrophotometrically .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Bathophenanthroline (BPA)
- Triazine (TPTZ)
- 1,10-Phenanthroline
Comparison: Ferrozine mono-sodium salt hydrate is unique in its ability to form a highly stable and intensely colored complex with ferrous iron. Compared to other similar compounds like Bathophenanthroline and Triazine, Ferrozine offers higher sensitivity and specificity for iron detection. Its stability and ease of use make it a preferred choice in many analytical applications .
Eigenschaften
CAS-Nummer |
63451-29-6 |
|---|---|
Molekularformel |
C20H15N4NaO7S2 |
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+] |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |
Physikalische Beschreibung |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |
Verwandte CAS-Nummern |
28048-33-1 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





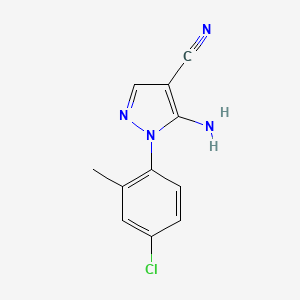
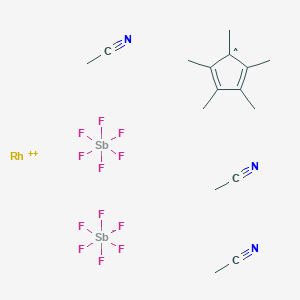
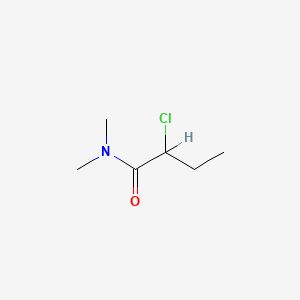
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)

![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
